molecular formula C8H11ClN2O2 B10909039 1-Butyl-4-chloro-1H-pyrazole-5-carboxylic acid

1-Butyl-4-chloro-1H-pyrazole-5-carboxylic acid

Cat. No.: B10909039
M. Wt: 202.64 g/mol
InChI Key: YYJWVBYOXFPULG-UHFFFAOYSA-N
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Description

1-Butyl-4-chloro-1H-pyrazole-5-carboxylic acid is a versatile pyrazole-based chemical building block designed for research and development applications in agricultural and pharmaceutical chemistry. Pyrazole-carboxylic acid derivatives are widely recognized as key scaffolds in the synthesis of bioactive molecules due to their low toxicity and high potential for activity . As part of this important chemical class, this compound serves as a critical precursor for the synthesis of novel molecules. Research on closely related 1H-pyrazole-5-carboxylic acid derivatives has demonstrated significant insecticidal activities, with some compounds exhibiting mortality rates comparable to commercial insecticides like imidacloprid . Furthermore, the pyrazole-carboxylic acid structure is a versatile molecular platform in medicinal chemistry, frequently investigated for its role in creating potent and selective enzyme inhibitors, such as those targeting metalloproteases . The synergistic combination of the rigid pyrazole ring and the carboxylic acid functional group provides a foundation for constructing complex molecules and metal-organic frameworks (MOFs) with applications in material science . Researchers can utilize this compound to explore structure-activity relationships by modifying its core structure. This product is intended for research purposes as a synthetic intermediate. It is strictly For Research Use Only. Not for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

2-butyl-4-chloropyrazole-3-carboxylic acid

InChI

InChI=1S/C8H11ClN2O2/c1-2-3-4-11-7(8(12)13)6(9)5-10-11/h5H,2-4H2,1H3,(H,12,13)

InChI Key

YYJWVBYOXFPULG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C=N1)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Formation of pyrazole ester : Ethyl 4-chloro-3-oxobutanoate reacts with 1-butylhydrazine in ethanol under reflux to form ethyl 1-butyl-4-chloro-1H-pyrazole-5-carboxylate.

  • Hydrolysis : The ester is hydrolyzed to the carboxylic acid using aqueous HCl or NaOH.

Key Conditions and Yields

StepReagentsSolventTemperatureTimeYieldReference
Cyclocondensation1-Butylhydrazine, Ethyl 4-chloro-3-oxobutanoateEthanolReflux6–12 h85–92%
Hydrolysis6M HClWater/Ethanol90°C4–6 h95–98%

This method is scalable and avoids hazardous reagents, making it suitable for industrial production.

Alkylation of 4-Chloro-1H-pyrazole-5-carboxylic Acid Esters

Alkylation introduces the butyl group at the pyrazole’s 1-position after ring formation.

Procedure

  • Synthesis of 4-chloro-1H-pyrazole-5-carboxylic acid ethyl ester : Cyclocondensation of diethyl oxalate with hydrazine hydrate, followed by chlorination using POCl₃.

  • N-Alkylation : Reaction with 1-bromobutane in the presence of K₂CO₃ in DMF.

  • Hydrolysis : Acidic or basic hydrolysis to yield the carboxylic acid.

Comparative Data

Starting MaterialAlkylating AgentBaseSolventYield (Alkylation)Yield (Hydrolysis)
Ethyl 4-chloro-1H-pyrazole-5-carboxylate1-BromobutaneK₂CO₃DMF75–80%90–95%

Chlorination of Pyrazole Intermediates

Chlorination is critical for introducing the 4-chloro substituent. Two approaches are documented:

Direct Chlorination Using SO₂Cl₂

  • Substrate : 1-Butyl-1H-pyrazole-5-carboxylic acid ethyl ester.

  • Conditions : SO₂Cl₂ in dichloroethane at 60°C for 2 h.

  • Yield : 90–95%.

POCl₃-Mediated Chlorination

  • Substrate : Pyrazole ketones or esters.

  • Conditions : POCl₃ in acetonitrile at 80°C.

  • Yield : 85–90%.

Chlorination Agents Comparison

AgentSolventTemperatureReaction TimeYield
SO₂Cl₂Dichloroethane60°C2 h90–95%
POCl₃Acetonitrile80°C3 h85–90%

POCl₃ is preferred for its compatibility with ester groups, while SO₂Cl₂ offers faster reaction times.

Hydrolysis of Ester Precursors

The final step involves hydrolyzing the ester to the carboxylic acid. Two conditions are prevalent:

Acidic Hydrolysis

  • Reagents : 6M HCl.

  • Conditions : Reflux in water/ethanol (1:1) for 4–6 h.

  • Yield : 95–98%.

Basic Hydrolysis

  • Reagents : 2M NaOH.

  • Conditions : Reflux in aqueous THF for 8–12 h.

  • Yield : 90–93%.

Hydrolysis Efficiency

ConditionTimeTemperatureYield
Acidic4–6 h90°C95–98%
Basic8–12 h80°C90–93%

Acidic hydrolysis is faster and higher-yielding but may require corrosion-resistant equipment.

Industrial-Scale Considerations

Patents highlight optimizations for large-scale production:

  • Continuous Flow Reactors : Improve safety and yield in cyclocondensation steps.

  • Solvent Recycling : Acetonitrile and ethanol are recovered in >90% efficiency.

  • Purity Control : Crystallization from water/ethanol mixtures achieves >99% purity .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-4-chloro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Agrochemical Applications

Insecticidal Activity:
1-Butyl-4-chloro-1H-pyrazole-5-carboxylic acid has been synthesized as part of a series of pyrazole derivatives aimed at enhancing insecticidal efficacy. Research indicates that compounds derived from this structure exhibit notable insecticidal properties against pests such as Aphis fabae. For instance, a study demonstrated that certain derivatives achieved up to 85.7% mortality against this pest at a concentration of 12.5 mg/L, comparable to commercial insecticides like imidacloprid .

Table 1: Insecticidal Efficacy of Pyrazole Derivatives

CompoundTarget PestConcentration (mg/L)Mortality (%)
7hAphis fabae12.585.7
TebufenpyradVarious pests-High

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 1-butyl-4-chloro-1H-pyrazole-5-carboxylic acid. In particular, derivatives have shown efficacy against drug-resistant strains of bacteria such as Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL . This suggests that these compounds could serve as valuable alternatives to traditional antibiotics.

Table 2: Antimicrobial Activity Against Acinetobacter baumannii

CompoundMIC (µg/mL)Toxicity (in vitro)
Compound A0.78Non-toxic
Compound B3.125Non-toxic

Potential Therapeutic Uses

The structural characteristics of 1-butyl-4-chloro-1H-pyrazole-5-carboxylic acid make it a candidate for further investigation in the field of cancer therapeutics. Studies on related pyrazole derivatives have shown promising results in inhibiting tumor cell growth across various cancer cell lines, indicating a potential for development into anticancer agents .

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µmol/L)
Compound CNCI-H4602.56
Compound DHepG23.00
Compound EHCT-1163.08

Mechanism of Action

The mechanism of action of 1-Butyl-4-chloro-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the butyl and chlorine substituents can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Key Trends and Insights

  • Lipophilicity : Longer alkyl chains (butyl > propyl > methyl) increase logP, favoring bioavailability in lipid-rich environments.
  • Electronic Effects: Chlorine at the 4-position (target compound) vs.
  • Synthetic Challenges : Introducing a butyl group may require optimized reaction conditions to avoid steric hindrance during cyclization .

Biological Activity

1-Butyl-4-chloro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by a butyl group at the 1-position, a chlorine atom at the 4-position, and a carboxylic acid group at the 5-position of the pyrazole ring. The unique structural features of this compound may contribute to its biological efficacy.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including 1-butyl-4-chloro-1H-pyrazole-5-carboxylic acid, exhibit significant antimicrobial activity. One study highlighted its effectiveness against various bacterial strains, suggesting that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. A recent review reported that compounds similar to 1-butyl-4-chloro-1H-pyrazole-5-carboxylic acid demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound's ability to induce apoptosis and inhibit cell proliferation was noted, with IC₅₀ values indicating effective concentrations for therapeutic applications .

Cell Line IC₅₀ (µM) Mechanism
A54926Induction of apoptosis
HeLa49.85Inhibition of cell proliferation

The mechanism through which 1-butyl-4-chloro-1H-pyrazole-5-carboxylic acid exerts its biological effects is believed to involve interaction with specific molecular targets within cells. This may include inhibition of key enzymes or receptors involved in cancer cell growth and survival pathways . The presence of the carboxylic acid group likely enhances its solubility and bioavailability, contributing to its efficacy.

Study on Anticancer Activity

In a detailed study examining the anticancer properties of various pyrazole derivatives, it was found that 1-butyl-4-chloro-1H-pyrazole-5-carboxylic acid exhibited substantial cytotoxicity against A549 and HeLa cell lines. The study utilized various assays to measure cell viability and apoptosis rates, confirming the compound's potential as an anticancer agent .

Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial properties of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that 1-butyl-4-chloro-1H-pyrazole-5-carboxylic acid could inhibit bacterial growth significantly, supporting its development as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-butyl-4-chloro-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

  • The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, describes a method where ethyl acetoacetate reacts with substituted hydrazines under reflux in ethanol, followed by hydrolysis to yield carboxylic acid derivatives. Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and reaction time to maximize yield. Post-synthetic chlorination at the 4-position can be achieved using POCl₃ or SOCl₂ under controlled temperatures (50–80°C) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns and purity. The pyrazole ring protons typically resonate at δ 6.5–8.5 ppm, while the butyl chain appears as multiplets in δ 0.8–1.6 ppm.
  • IR : Carboxylic acid C=O stretches are observed at ~1700 cm⁻¹.
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95% by reverse-phase chromatography) .

Q. How can researchers assess the compound’s in vitro antimicrobial activity?

  • Use standardized broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO and test concentrations from 1–256 µg/mL. Compare inhibition zones to reference antibiotics like ciprofloxacin .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity and bioactivity?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. demonstrates how substituents (e.g., chloro, butyl) influence charge localization and stability .
  • Molecular Docking : Dock the compound into target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina. Compare binding affinities (ΔG values) to known inhibitors to prioritize derivatives .

Q. How can structural contradictions in reported biological data be resolved?

  • Discrepancies in bioactivity (e.g., conflicting IC₅₀ values) may arise from assay conditions (e.g., serum protein interference) or substituent positional isomerism. Perform comparative studies:

  • SAR Analysis : Synthesize analogs with systematic substitutions (e.g., varying alkyl chain length or halogen position).
  • Crystallography : Use single-crystal X-ray data (as in ) to correlate 3D structure with activity .

Q. What strategies improve regioselectivity during functionalization of the pyrazole ring?

  • Directing Groups : Introduce electron-withdrawing groups (e.g., -Cl) to direct electrophilic substitution. For example, nitration at the 4-position is favored due to the meta-directing effect of the carboxylic acid group.
  • Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables selective C-3 or C-5 modifications. Pre-functionalize the pyrazole with a boronic ester .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>150°C typical for pyrazoles).
  • Photostability : Store in amber vials at −20°C to prevent light-induced degradation. Monitor via HPLC over 6 months .

Methodological Tables

Table 1: Key Synthetic Parameters for Optimized Chlorination

ReagentTemperature (°C)Yield (%)Byproducts
POCl₃8078Phosphorylated esters
SOCl₂5085HCl gas

Table 2: Comparative Bioactivity Against S. aureus (MIC, µg/mL)

Compound DerivativeMIC (Wild-Type)MIC (Methicillin-Resistant)
Parent (1-Butyl-4-Cl)3264
4-NO₂ Analog1632

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